4-tert-Amyl-2-amino-6-nitrophenol

Description

General Context of Aminophenols and Nitrophenols in Synthetic Organic Chemistry Research

Aminophenols and their derivatives are crucial intermediates in various industries, including pharmaceuticals, photography, and chemical dyes. researchgate.net They are amphoteric, capable of acting as weak acids or bases, though their basic character typically prevails. researchgate.net The reactivity of aminophenols is characterized by reactions involving both the aromatic amino group and the phenolic hydroxyl group, such as alkylation, acylation, and diazotization. researchgate.net The synthesis of aminophenols is often achieved through the reduction of nitrophenols. researchgate.nettaylorandfrancis.com

Nitrophenols are organic compounds that are more acidic than phenol (B47542) itself. wikipedia.org They are key precursors in the synthesis of a wide array of chemical products. wikipedia.org For instance, p-nitrophenol is an intermediate in the production of the analgesic paracetamol. wikipedia.org The synthesis of nitrophenols can be accomplished by treating halonitrobenzenes or nitroanilines with an aqueous base or through the nitration of phenol. tandfonline.compaspk.org The reduction of nitrophenols to aminophenols is a significant reaction as it converts potentially toxic compounds into valuable industrial chemicals. taylorandfrancis.com

Structural Attributes of 4-tert-Amyl-2-amino-6-nitrophenol Relevant to Chemical Research

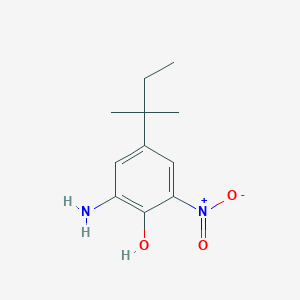

This compound, also known as 2-amino-4-tert-pentyl-6-nitrophenol, is a dark-brown crystalline powder. google.comgoogle.com Its chemical structure features a phenol ring substituted with a tert-amyl group at position 4, an amino group at position 2, and a nitro group at position 6. This specific arrangement of functional groups dictates its chemical properties and reactivity. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring, ortho and para to the hydroxyl group, creates a unique electronic environment that influences its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Dark-brown crystalline powder |

| Melting Point | 69-75 °C |

| Boiling Point (Predicted) | 324.8 ± 42.0 °C |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ |

| pKa (Predicted) | 7.22 ± 0.50 |

| Sources: google.comgoogle.comalfa-chemistry.comchemdad.com |

Rationale for Investigating this compound in Academic Contexts

The primary interest in this compound within academic and industrial research stems from its role as a crucial chemical intermediate. google.comgoogle.com It is particularly noted for its use in the synthesis of metallized dyes, such as Orasol Red 2B, where it contributes to the dye's performance characteristics in various coatings. google.comgoogle.com The investigation into its synthesis and properties is driven by the desire to develop efficient and economical production methods for this valuable intermediate. paspk.orggoogle.com Furthermore, its potential application in the synthesis of other complex molecules, including those for polymer materials like dyes, coatings, and plastics, makes it a subject of continued study.

Overview of Research Objectives and Scope for this compound

Research concerning this compound is primarily focused on its synthesis and utilization. A key objective is the development of streamlined and cost-effective preparation processes. google.com One documented synthetic route involves a three-step process: a condensation reaction to form p-tert-amyl phenol, followed by a nitration reaction, and finally a reduction reaction to yield the target compound. google.com

The initial step is a Friedel-Crafts alkylation, where phenol is reacted with tertiary amyl alcohol in the presence of an aluminum chloride complex catalyst to produce p-tert-amyl phenol. google.com The subsequent nitration introduces a nitro group onto the phenol ring. google.com The final step involves the selective reduction of a dinitro intermediate to an amino group, utilizing a reducing agent such as sodium hydrosulfide (B80085). google.com Research in this area aims to optimize reaction conditions, such as temperature, reaction time, and the choice of solvents and catalysts, to achieve high purity and yield of the final product. paspk.orggoogle.com The stable quality and high purity of the resulting this compound are critical for its successful application as an intermediate for pigments and dyes. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2-methylbutan-2-yl)-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-11(2,3)7-5-8(12)10(14)9(6-7)13(15)16/h5-6,14H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJLENRIPLYJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003473 | |

| Record name | 2-Amino-4-(2-methylbutan-2-yl)-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83488-02-2 | |

| Record name | 2-Amino-4-(1,1-dimethylpropyl)-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83488-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-nitro-4-(tert-pentyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083488022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(2-methylbutan-2-yl)-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-nitro-4-(tert-pentyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 4 Tert Amyl 2 Amino 6 Nitrophenol

Review of Precedent Synthetic Approaches for Substituted Aminonitrophenols

The synthesis of substituted aminonitrophenols is a well-established area of organic chemistry, driven by their utility as precursors for a wide range of industrial products. A common and logical approach involves the introduction of nitro groups onto a phenol (B47542) backbone, followed by the selective reduction of one of the nitro groups.

The nitration of phenols is a classic electrophilic aromatic substitution reaction. However, the high reactivity of the phenol ring often leads to a lack of regioselectivity and the formation of multiple nitrated products, as well as undesired oxidation byproducts. researchgate.net A variety of nitrating agents have been employed to address these challenges, ranging from the traditional mixture of nitric and sulfuric acid to milder, more selective reagents. These include metal nitrates such as copper(II) nitrate (B79036) trihydrate, which has been shown to be an efficient and regioselective reagent for the mononitration of phenols. researchgate.net Other methods utilize reagents like ammonium (B1175870) nitrate with potassium bisulfate or sodium nitrate in microemulsion systems to achieve controlled nitration. dergipark.org.tr The choice of solvent and catalyst can significantly influence the ortho-to-para isomer ratio. dergipark.org.tr

The subsequent reduction of a nitro group to an amino group in a polynitroaromatic compound requires careful selection of the reducing agent to achieve chemoselectivity. For instance, the partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) can be accomplished using sodium sulfide (B99878) or ammonium sulfide. orgsyn.org This method, known as the Zinin reduction, is particularly effective for the selective reduction of one nitro group in the presence of others. stackexchange.com The regioselectivity of this reduction can be influenced by the position of other substituents on the aromatic ring; for example, a hydroxyl group can direct the reduction to the ortho nitro group. stackexchange.com Alternative methods for nitro group reduction include catalytic hydrogenation using reagents like palladium on carbon (Pd/C), though this can sometimes lead to the reduction of other functional groups. google.com

Retrosynthetic Analysis of 4-tert-Amyl-2-amino-6-nitrophenol

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy. The primary functional groups—the amino and nitro groups—suggest their origin from a dinitro precursor. This leads to the first disconnection at the C-N bond of the amino group, pointing to a selective reduction of a dinitro compound.

This dinitro intermediate, 4-tert-amyl-2,6-dinitrophenol, can be further disconnected by removing the nitro groups, which are introduced via an electrophilic nitration of a phenolic precursor. This leads to the key intermediate, 4-tert-amylphenol (B45051).

Finally, the 4-tert-amylphenol can be disconnected at the C-C bond between the phenyl ring and the tert-amyl group. This disconnection points to a Friedel-Crafts alkylation reaction between phenol and a suitable five-carbon electrophile, such as tert-amyl alcohol or isoamylene. This retrosynthetic pathway forms the basis for the forward synthesis.

Detailed Examination of Forward Synthetic Pathways to this compound

The forward synthesis of this compound logically follows the pathway identified in the retrosynthetic analysis. It commences with the formation of the key intermediate, 4-tert-amylphenol, followed by dinitration and subsequent selective reduction. A patented process outlines a three-step synthesis involving condensation, nitration, and reduction. nih.gov

Introduction of the tert-Amyl Moiety

The initial step involves the Friedel-Crafts alkylation of phenol to introduce the tert-amyl group, primarily at the para position. This is typically achieved by reacting phenol with tert-amyl alcohol or isoamylene in the presence of an acid catalyst. google.comepo.org The use of an aluminum chloride complex catalyst has been reported to be effective for this transformation. nih.gov The reaction is generally carried out in an organic solvent at a controlled temperature to favor the formation of the desired p-tert-amylphenol. nih.gov

Table 1: Catalysts and Conditions for the Synthesis of 4-tert-Amylphenol

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reference |

| tert-Amyl alcohol | Aluminum chloride complex | Sherwood oil | 18-23 | nih.gov |

| Isoamylene | Inorganic solid acid (e.g., silica-alumina) | None or hydrocarbon | 30-120 | google.comepo.org |

| Isoamylene | Acidic ion exchange resin | None or hydrocarbon | 30-120 | google.comepo.org |

It is important to control the reaction conditions to minimize the formation of byproducts such as ortho-tert-amylphenol and 2,4-di-tert-amylphenol. google.com

Regioselective Nitration Strategies

The subsequent step is the dinitration of 4-tert-amylphenol to yield 4-tert-amyl-2,6-dinitrophenol. Due to the activating nature of the hydroxyl group and the steric bulk of the tert-amyl group, the nitro groups are directed to the ortho positions. A mixture of nitric acid and sulfuric acid is a common nitrating agent for this transformation. chemicalbook.com

The nitration of phenols can be highly exothermic and requires careful temperature control to prevent over-nitration and the formation of undesired byproducts. chemicalbook.com Various nitrating systems have been developed to achieve better regioselectivity and milder reaction conditions.

Table 2: Selected Nitrating Agents for Phenols

| Nitrating Agent | Conditions | Selectivity | Reference |

| Cu(NO₃)₂·3H₂O | THF, 50°C | Good for mononitration | researchgate.net |

| NH₄NO₃, KHSO₄ | Acetonitrile (B52724), reflux | Regioselective ortho-nitration | dergipark.org.tr |

| Dilute HNO₃, TBAB | Sonication | Selective for o-nitrophenol | nih.gov |

| tert-Butyl nitrite | Dichloromethane, room temp | Chemoselective for phenols | nih.gov |

| NaNO₃, NaHSO₄·H₂O | Dichloromethane, room temp | Mild and heterogeneous | mdpi.com |

For the synthesis of 4-tert-amyl-2,6-dinitrophenol, a strong nitrating medium is typically necessary to introduce two nitro groups.

Reduction Methodologies for Nitro to Amino Group Transformation

The final and most critical step is the selective reduction of one of the two nitro groups in 4-tert-amyl-2,6-dinitrophenol to yield the final product, this compound. The presence of the hydroxyl group ortho to both nitro groups influences the regioselectivity of the reduction.

A widely used method for this selective reduction is the use of sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (Na₂S) in an aqueous or alcoholic medium. orgsyn.orgstackexchange.comgoogle.com This method is known to selectively reduce one nitro group in dinitro-aromatic compounds. A process for the preparation of 2-amino-4-nitrophenol from 2,4-dinitrophenol specifies the use of a hydrosulfide in an aqueous alkaline solution while maintaining the pH between 7 and 9.5. google.com A similar strategy can be applied to the reduction of 4-tert-amyl-2,6-dinitrophenol. A patented process for the target molecule utilizes sodium hydrosulfide in a mixture of ethanol (B145695) and DMF. arkat-usa.org

Table 3: Reagents for the Selective Reduction of Dinitrophenols

| Reducing Agent | Conditions | Notes | Reference |

| Sodium hydrosulfide (NaSH) | Aqueous alkaline solution, pH 7-9.5 | Selective reduction of one nitro group | google.com |

| Ammonium sulfide ((NH₄)₂S) | Aqueous/alcoholic solution | Zinin Reduction | stackexchange.com |

| Sodium sulfide (Na₂S) | Aqueous solution, 85°C | Used for 2,4-dinitrophenol reduction | orgsyn.org |

| Sodium hydrosulfide | Ethanol/DMF, 85°C | Specific for 4-tert-amyl-2,6-dinitrophenol | arkat-usa.org |

The reaction temperature and pH are crucial parameters to control for achieving high selectivity and yield in this reduction step. Following the reduction, the product is typically isolated by filtration and purified by recrystallization. arkat-usa.org

Considerations of Protecting Group Chemistry

In the synthesis of complex organic molecules like this compound, protecting groups are instrumental in preventing unwanted side reactions. organic-chemistry.orgwikipedia.org These temporary modifications of functional groups ensure chemoselectivity during subsequent reaction steps. wikipedia.org For the synthesis of this compound, the strategic protection of the amino and hydroxyl groups is a key consideration, particularly given the presence of these reactive sites on the phenol precursor.

The amino group, being nucleophilic, is susceptible to reaction with electrophiles. organic-chemistry.org To prevent this, it can be converted into a less reactive form, such as a carbamate. organic-chemistry.org Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under acidic and basic conditions, respectively. organic-chemistry.org The choice of protecting group is critical and must be stable throughout the synthesis while being easily removable without affecting other parts of the molecule. organic-chemistry.org

Similarly, the hydroxyl group of the phenol precursor may require protection to prevent its reaction during certain synthetic steps. A variety of protecting groups are available for hydroxyl groups, including acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers like TBDMS (tert-butyldimethylsilyl). libretexts.org The selection of a suitable protecting group depends on the specific reaction conditions of the subsequent steps. For instance, if a reaction is to be carried out in a basic medium, a base-labile protecting group would be unsuitable.

Optimization of Reaction Conditions and Process Parameters for Synthesis

The synthesis of this compound, as outlined in available literature, typically involves a three-step process: condensation, nitration, and reduction. google.com The optimization of reaction conditions for each of these steps is crucial for maximizing yield and purity.

Step 1: Condensation Reaction

The initial step involves the condensation of phenol with a tert-amyl alcohol in the presence of an organic solvent and a catalyst. google.com A key aspect of this step is the control of the reaction temperature, typically maintained between 15-25°C. google.com An aluminum chloride composite catalyst is often employed to facilitate the reaction. google.com The reaction is allowed to proceed for 3-5 hours before being quenched. google.com

| Parameter | Optimized Range/Value | Source |

| Reactants | Phenol, tert-Amyl alcohol | google.com |

| Solvent | Sherwood oil | google.com |

| Catalyst | Aluminum chloride composite | google.com |

| Temperature | 15-25°C | google.com |

| Reaction Time | 3-5 hours | google.com |

Step 2: Nitration Reaction

Following the condensation, the resulting p-tert-amyl phenol undergoes nitration. google.com This step involves dissolving the intermediate in an organic solvent and then adding dilute nitric acid (30-50%). google.com The temperature is initially cooled to 15°C during the addition of nitric acid and then raised to 55-65°C. google.com The molar ratio of nitric acid to p-tert-amyl phenol is a critical parameter, typically in the range of 2.2-4:1. google.com

| Parameter | Optimized Range/Value | Source |

| Starting Material | p-tert-Amyl phenol | google.com |

| Nitrating Agent | Dilute Nitric Acid (30-50%) | google.com |

| Solvent | Various organic solvents (e.g., chloroform (B151607), methylene (B1212753) dichloride) | google.comgoogle.com |

| Temperature | Initial cooling to 15°C, then heating to 55-65°C | google.com |

| Molar Ratio (Nitric Acid:Phenol) | 2.2-4:1 | google.com |

Step 3: Reduction Reaction

The final step is the selective reduction of one of the nitro groups of the nitrated intermediate to an amino group. This is a crucial step to yield the final product, this compound. A common method for the selective reduction of dinitrophenols is the use of sodium sulfide or sodium hydrosulfide in an aqueous solution. google.comorgsyn.org The reaction temperature is a key parameter to control the selectivity of the reduction. For the related compound 2-amino-4-nitrophenol, the reduction of 2,4-dinitrophenol is carried out at temperatures between 70°C and 85°C. orgsyn.org

| Parameter | Optimized Range/Value | Source |

| Starting Material | 4-tert-Amyl-2,6-dinitrophenol | google.com |

| Reducing Agent | 30% Sodium disulfide or 30% Sodium hydrosulfide | google.com |

| Temperature | Maintained at 80-85°C for similar reductions | orgsyn.org |

Exploration of Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can lead to a more environmentally benign manufacturing process.

A key area for improvement is the choice of solvents. The use of hazardous organic solvents like chloroform and methylene dichloride in the nitration step contributes to the environmental impact of the process. google.comgoogle.com Green chemistry encourages the use of safer, more benign solvents. Exploring alternatives such as water, supercritical fluids, or ionic liquids could significantly improve the green credentials of the synthesis.

The reduction step often employs sodium sulfide, which can release toxic hydrogen sulfide gas upon acidification. orgsyn.org Investigating catalytic hydrogenation as an alternative reduction method could be a greener approach. Catalytic hydrogenation typically uses a metal catalyst (like palladium or platinum) and hydrogen gas, producing water as the only byproduct. This would eliminate the use of sulfide reagents and the associated hazards.

Furthermore, optimizing reaction conditions to improve atom economy is a central tenet of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product. Careful control of stoichiometry and reaction conditions, as discussed in the previous section, can contribute to higher atom economy and less waste generation. The development of catalytic processes for both the condensation and nitration steps, potentially using solid acid or zeolite catalysts, could also enhance the sustainability of the synthesis by allowing for easier catalyst recovery and reuse.

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of chemical transformations. rsc.org Applying such metrics to the synthesis of this compound would allow for a quantitative assessment of its environmental performance and highlight areas for further improvement.

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of 4 Tert Amyl 2 Amino 6 Nitrophenol

Mechanistic Pathways of Key Synthetic Steps (e.g., Nitration, Reduction, Alkylation)

The formation of 4-tert-amyl-2-amino-6-nitrophenol is primarily achieved through three fundamental reaction types: Friedel-Crafts alkylation, electrophilic aromatic nitration, and the reduction of a nitroaromatic compound.

Alkylation: The initial step involves the introduction of a tert-amyl group onto the phenol (B47542) ring, a classic example of a Friedel-Crafts alkylation reaction. google.com This process is typically catalyzed by an acid. The reaction begins with the protonation of an alkene (isoamylene) or a tertiary alcohol (tert-amyl alcohol) by a strong acid catalyst, such as anhydrous phosphoric acid (H₃PO₄) or aluminum chloride (AlCl₃), to generate a stable tertiary carbocation (the tert-amyl cation). google.comresearchgate.net

This electrophilic carbocation is then attacked by the electron-rich phenol ring. The hydroxyl (-OH) group of phenol is a strongly activating, ortho, para-directing group, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. youtube.com Due to steric hindrance from the hydroxyl group, the bulky tert-amyl group preferentially adds to the less sterically hindered para position, yielding p-tert-amylphenol as the major product. google.comnih.gov The final step is the deprotonation of the resulting arenium ion (a Wheland intermediate) to restore the aromaticity of the ring.

Nitration: The second major synthetic step is the nitration of the p-tert-amylphenol intermediate. This is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. youtube.com The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

The p-tert-amylphenol molecule is strongly activated towards electrophilic attack by the hydroxyl group. Since the para position is already occupied by the tert-amyl group, the incoming nitronium ion is directed to the available ortho positions. researchgate.net The electron-donating nature of the hydroxyl group stabilizes the intermediate carbocation (sigma complex) formed during the attack. youtube.com Subsequent loss of a proton from the ring restores aromaticity and yields the 2-nitro-4-tert-amylphenol product. researchgate.net

Reduction: The final step is the reduction of the nitro group in 2-nitro-4-tert-amylphenol to an amino group (-NH₂). This transformation can be accomplished using various reducing agents. organic-chemistry.org A common industrial method involves the use of sodium disulfide (Na₂S₂) or sodium hydrosulfide (B80085) (NaHS). google.com Catalytic hydrogenation using metal catalysts such as nickel, copper, or gold is also a widely employed method for the reduction of nitrophenols. acs.orgnih.gov

The mechanism of nitro group reduction is a complex, multi-step process that proceeds via several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This is followed by further reduction to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino intermediate to the target amino group (-NH₂). acs.org The presence of 4-nitrosophenol (B94939) has been identified as a stable intermediate in the reduction of 4-nitrophenol (B140041), lending strong support to this stepwise pathway. acs.org

Kinetic and Thermodynamic Studies of Rate-Determining Steps

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively published, the principles can be inferred from studies on analogous substituted phenols.

For the reduction of nitrophenols, many studies report that reactions catalyzed by metal nanoparticles follow pseudo-first-order kinetics, where the reaction rate appears to be dependent only on the concentration of the nitrophenol. researchgate.net However, some metal-free catalyst systems have been shown to follow pseudo-zero-order kinetics. researchgate.net The rate of reaction is also significantly affected by the amount of catalyst used; an increase in the catalyst dose typically enhances the reaction speed due to a greater available surface area for the reaction to occur. crimsonpublishers.com An induction period is often observed in the kinetic profile of 4-nitrophenol reduction, which has been attributed to the consumption of dissolved oxygen that can re-oxidize reaction intermediates. acs.org

Thermodynamics: Thermodynamic studies on the ionization and distribution of substituted phenols provide insight into their behavior in different phases. The transfer of p-substituted phenols from an aqueous solution to an organic solvent like 1-octanol (B28484) is an enthalpy-driven process (negative ΔH), whereas transfer to nonpolar solvents is entropy-driven (positive ΔH). nih.gov Studies on the ionization of various substituted phenols have been conducted to determine the associated thermodynamic parameters, such as enthalpy and entropy changes. rsc.org These fundamental thermodynamic properties influence the solubility, reactivity, and partitioning of the phenol intermediates throughout the synthetic process.

Investigation of Catalytic Effects on Reaction Efficiencies and Selectivities

Catalysts play a pivotal role in each step of the synthesis of this compound, influencing reaction rates, yields, and, most importantly, selectivity.

Alkylation Catalysis: The alkylation of phenol is typically catalyzed by acids. Anhydrous phosphoric acid is an effective catalyst for achieving high para-orientation of the entering alkyl group. google.com Other catalysts include aluminum chloride complexes and solid acid catalysts like activated clay or acidic ion-exchange resins, which can offer advantages in terms of separation and reusability. google.comgoogle.com The catalyst's primary role is to efficiently generate the tert-amyl carbocation electrophile.

Nitration Catalysis: While the classic H₂SO₄/HNO₃ mixture is effective, modern approaches often use alternative catalysts to improve selectivity and employ milder conditions. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been used for the selective nitration of phenols with dilute nitric acid in a two-phase system. acs.orgresearchgate.net The catalyst is believed to facilitate the transfer of nitric acid into the organic phase and promote the in-situ generation of the nitronium ion. acs.org

Solid acid catalysts like alumina, sulfated titania, and zeolites are also employed to enhance regioselectivity, often favoring the para-product, though in the case of p-tert-amylphenol, ortho-selectivity is desired and achieved. crimsonpublishers.comresearchgate.net The use of metal nitrates, sometimes supported on silica (B1680970) gel, in organic solvents also provides a method for nitrating phenols with high selectivity.

Reduction Catalysis: The catalytic reduction of the nitro group is a well-studied area. Bimetallic nanostructures, such as those made from nickel and copper, have demonstrated high catalytic activity for the reduction of nitrophenol isomers. acs.org The efficiency of these catalysts can be dependent on the molar ratio of the metals. Gold nanoparticles, including those synthesized through green methods, have also been shown to be effective and recyclable catalysts for this reduction, with smaller nanoparticles generally exhibiting faster activity. nih.gov The table below summarizes the effect of various catalysts on the reduction of nitrophenols, a reaction analogous to the final step in the synthesis of the target compound.

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| NixCuy Nanostructures | Nitrophenol Isomers | High catalytic activity and stability. Ni7Cu showed highest activity for 2-nitrophenol (B165410) reduction. | acs.org |

| N-doped Graphene (NG) | 4-Nitrophenol | Metal-free catalyst, activity comparable to some metallic catalysts. Follows pseudo-zero-order kinetics. | researchgate.net |

| Au@CDs Nanoconjugates | o-Nitrophenol | Efficient catalytic conversion to aminophenol in the presence of NaBH4. | researchgate.net |

| Green-Synthesized Gold Nanoparticles | 4-Nitrophenol | Efficient and recyclable catalysts. Smaller nanoparticles showed faster activity. | nih.gov |

Identification and Characterization of Reaction Intermediates

Identifying the transient species formed during the reaction provides direct evidence for the proposed mechanistic pathways.

Alkylation Intermediates: The central intermediate in the Friedel-Crafts alkylation step is the tert-amyl carbocation , [(CH₃)₂C⁺CH₂CH₃]. Its formation is the rate-determining step, and its stability as a tertiary carbocation drives the reaction. The subsequent electrophilic attack on the phenol ring forms a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex , which quickly loses a proton to restore aromaticity.

Nitration Intermediates: The key electrophile in the nitration reaction is the nitronium ion (NO₂⁺) . Its attack on the p-tert-amylphenol ring leads to the formation of another sigma complex . For some substituted phenols, studies have identified 4-nitro-4-substituted-cyclohexa-2,5-dienone as a reaction intermediate. rsc.org These dienones can then rearrange to form the final nitrophenol product. This pathway involves an ipso-attack of the nitronium ion at the carbon atom already bearing a substituent. rsc.org

Reduction Intermediates: The reduction of a nitro group to an amine is known to proceed through distinct intermediates. Spectroscopic and mass spectrometric analyses have provided clear evidence for the formation of 4-nitrosophenol and 4-hydroxylaminophenol as intermediates during the reduction of 4-nitrophenol. acs.org The nitroso derivative, in particular, has been identified as a stable intermediate. acs.org The stepwise conversion is as follows:

Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamino) → Ar-NH₂ (Amino)

The identification of these intermediates confirms that the reduction is not a single-step conversion but a sequential process involving a six-electron transfer.

Advanced Spectroscopic and Structural Characterization Studies of 4 Tert Amyl 2 Amino 6 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

No specific multi-dimensional NMR studies (such as COSY, HSQC, HMBC) for 4-tert-Amyl-2-amino-6-nitrophenol are available in the reviewed literature. Such studies would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the tert-amyl group, the aminophenol core, and the relative positions of the substituents on the aromatic ring. While ¹H NMR data for the related compound 4-tert-amylphenol (B45051) exists, this does not provide the necessary detail for the target molecule. chemicalbook.com

There are no published computational studies that predict or validate the NMR parameters of this compound. Theoretical calculations, often employing Density Functional Theory (DFT), are powerful tools for corroborating experimental data and providing deeper insights into the electronic structure of molecules. Such analyses for this specific compound have not been found.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the molecular structure.

Detailed vibrational mode analysis for this compound is not present in the available scientific literature. A typical IR and Raman spectrum would be expected to show characteristic bands for the O-H, N-H, C-H (aliphatic and aromatic), N-O (nitro group), and C=C (aromatic) vibrations. However, experimentally obtained spectra with assignments for this compound are not publicly documented. While spectra for related compounds like 2-amino-4-nitrophenol (B125904) are available, they are not a substitute for the specific data of the title compound. chemicalbook.com

No theoretical simulations of the IR and Raman spectra for this compound have been found. Such simulations would aid in the precise assignment of vibrational modes observed in experimental spectra and provide a more complete understanding of the molecule's vibrational properties.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

No specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) or detailed fragmentation patterns for this compound, could be located in the reviewed sources. A Safety Data Sheet for the compound mentions its molecular weight as 224.26 g/mol , which corresponds to the molecular formula C₁₁H₁₆N₂O₃, but does not provide the actual mass spectrum. chemicalbook.com Mass spectral data for a silylated derivative of the related compound 2-amino-4-nitrophenol is available but is not directly applicable. nist.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules containing chromophores. In this compound, the substituted aromatic ring is the primary chromophore.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the nitrophenol system. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing nitro (-NO₂) group on the benzene (B151609) ring creates a "push-pull" system that typically results in strong absorption bands in the UV and visible regions.

While a specific spectrum for this compound is not available, related aminonitrophenols exhibit characteristic absorption maxima. For example, 2-amino-4-nitrophenol shows absorption maxima that can be influenced by solvent and pH. spectrabase.com The absorption bands in this compound would arise from π → π* and n → π* transitions. The exact wavelengths (λ_max) and molar absorptivities (ε) would be sensitive to the electronic interplay between the substituents.

Table 2: Illustrative UV-Vis Absorption Data for a Related Compound (2-Amino-4-nitrophenol)

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Ethanol (B145695) | ~230 | ~430 |

This table provides representative data for a structurally similar compound to illustrate the expected spectral regions of interest. Actual values for this compound would require experimental measurement.

UV-Vis and fluorescence spectroscopy can be used to study how molecules interact with their environment. For this compound, changes in the solvent polarity or pH would be expected to cause shifts in the absorption and emission spectra (solvatochromism and halochromism, respectively).

The phenolic hydroxyl group and the amino group can be protonated or deprotonated depending on the pH, which would significantly alter the electronic structure and thus the color of the compound. This property is common in nitrophenols and is the basis for their use as pH indicators. wikipedia.org

Fluorescence data for this specific compound is not documented. Many nitrophenols exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways, such as intersystem crossing, promoted by the nitro group. However, the presence of the amino group could potentially modulate this behavior.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To date, a single crystal structure for this compound has not been reported in the public domain. If suitable crystals could be grown, X-ray diffraction analysis would reveal:

The precise arrangement of the substituents on the benzene ring.

The conformation of the tert-amyl group.

The planarity of the molecule and any twisting of the nitro or amino groups relative to the aromatic ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl, amino, and nitro groups, which would govern the crystal packing.

This information is crucial for understanding the physical properties of the solid material and for computational modeling studies. The crystal structure of related nitrophenol derivatives often reveals extensive hydrogen bonding networks.

Investigation of Supramolecular Interactions in the Crystalline State

The arrangement of molecules in the crystalline lattice of this compound is expected to be dominated by a combination of strong intramolecular and intermolecular hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the nitro group and the hydroxyl oxygen) within the same molecule creates a rich landscape for these interactions.

A significant feature in ortho-substituted nitrophenols is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the oxygen atoms of the adjacent nitro group. This interaction forms a stable six-membered ring, known as a chelate ring, which can influence the molecule's conformation and its ability to participate in further intermolecular interactions.

Based on the analysis of similar structures, the following interactions are anticipated:

Intermolecular Hydrogen Bonding: The amino group (-NH2) is a key participant in forming connections between molecules. It can act as a hydrogen bond donor to the nitro group or the hydroxyl oxygen of a neighboring molecule. These interactions are critical in building the larger supramolecular assembly.

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions. However, the presence of the bulky tert-amyl group could sterically hinder a perfectly parallel stacking arrangement, possibly leading to offset or tilted stacking geometries.

The interplay of these forces defines the crystal lattice energy and the macroscopic physical properties of the compound, such as its melting point and solubility.

Table 1: Predicted Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Predicted D-H···A Distance (Å) | Predicted D-H···A Angle (°) |

| O-H | H | O (Nitro) | Intramolecular | 1.8 - 2.0 | 140 - 150 |

| N-H | H | O (Nitro) | Intermolecular | 2.0 - 2.4 | 150 - 170 |

| N-H | H | O (Hydroxyl) | Intermolecular | 2.1 - 2.5 | 140 - 160 |

Theoretical and Computational Chemistry Studies on 4 Tert Amyl 2 Amino 6 Nitrophenol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-tert-Amyl-2-amino-6-nitrophenol, these calculations could provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, a theoretical study would involve calculating the energies of the HOMO and LUMO. It is anticipated that the electron-donating amino (-NH2) and tert-amyl groups would raise the HOMO energy, while the electron-withdrawing nitro (-NO2) group would lower the LUMO energy. This would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule prone to electronic transitions and potential reactivity. A hypothetical data table for such an analysis is presented below, based on typical values for similar compounds.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Energy (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 6.5 |

Note: These values are illustrative and require dedicated computational studies for verification.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups. This information is critical for predicting intermolecular interactions.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and energy of molecules with high accuracy.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic parameters. For this compound, this would involve:

NMR: Predicting the 1H and 13C chemical shifts, which would aid in the structural confirmation of the molecule.

IR: Calculating the vibrational frequencies to help assign the peaks in an experimental infrared spectrum. Key vibrational modes would include the N-H stretches of the amino group, the O-H stretch of the phenol (B47542), and the symmetric and asymmetric stretches of the nitro group.

UV-Vis: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.5-8.0, Amino Protons: 4.0-5.0, tert-Amyl Protons: 0.5-1.5 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500, O-H stretch: 3200-3600, NO₂ stretch: 1500-1550 & 1300-1350 |

| UV-Vis | λmax (nm) | ~400 nm (due to intramolecular charge transfer) |

Note: These are generalized predictions and require specific DFT calculations for accuracy.

Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule in a solvent environment over time. An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar amino, nitro, and hydroxyl groups.

Dynamic Properties: How the molecule moves and flexes in solution, including the rotation of the tert-amyl group and the dynamics of hydrogen bonding with the solvent.

Computational Modeling of Reaction Mechanisms and Transition States

The study of chemical reactions at a molecular level is greatly enhanced by computational modeling. For a molecule like this compound, which contains multiple reactive functional groups—a hydroxyl, an amino, and a nitro group attached to a benzene (B151609) ring—computational methods could provide invaluable insights into its reaction pathways.

Hypothetical Reaction Pathways for Investigation:

While no specific studies exist for the target compound, research on similar molecules suggests several reaction types that could be computationally modeled:

Intramolecular Hydrogen Bonding and Proton Transfer: The ortho-positioning of the amino and nitro groups to the hydroxyl group suggests the potential for intramolecular hydrogen bonding. vedantu.comvedantu.com Computational studies on o-nitrophenol have extensively investigated the dynamics of excited-state intramolecular proton transfer (ESIPT). nih.gov Similar density functional theory (DFT) calculations could be employed to determine the strength and nature of hydrogen bonds in this compound and to model the energy barriers for proton transfer between the functional groups, a process that can significantly influence the compound's reactivity and spectral properties.

Electrophilic and Nucleophilic Substitution: The electron-donating amino group and the electron-withdrawing nitro group activate and deactivate the aromatic ring to electrophilic and nucleophilic attacks, respectively. Computational modeling could map the potential energy surfaces for various substitution reactions, identifying the most likely sites of reaction and the structures of the transition states.

Oxidation-Reduction Reactions: The nitro and amino groups can participate in redox reactions. Theoretical models could be used to calculate the electron affinities and ionization potentials, predicting the compound's behavior as an oxidizing or reducing agent.

Transition State Theory in Silico:

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. These high-energy, transient molecular configurations represent the peak of the energy barrier between reactants and products.

Methods for Transition State Location: Computational chemists use various algorithms to locate transition state structures on a potential energy surface. These methods, often based on DFT, can precisely determine the geometry and vibrational frequencies of the transition state.

Activation Energy Calculation: Once the transition state is located, its energy relative to the reactants provides the activation energy for the reaction. This value is crucial for predicting reaction rates. For related aminolysis reactions of nitrophenyl esters, the structure of the transition state has been inferred from experimental data, a process that could be complemented and refined by computational analysis. researchgate.net

Although no specific data exists for this compound, the following table illustrates the type of data that would be generated from such computational studies, using hypothetical values for a potential intramolecular proton transfer reaction.

| Parameter | Description | Hypothetical Calculated Value |

| ΔHintra-HB | Intramolecular Hydrogen Bond Enthalpy | 10-15 kcal/mol |

| Ea (Proton Transfer) | Activation Energy for Proton Transfer | 5-10 kcal/mol |

| νTS | Imaginary Frequency of Transition State | -200 to -400 cm-1 |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a particular property of interest. These models are predictive tools that can estimate properties without the need for experimental measurement. For this compound, QSPR studies would focus on relating its calculated structural descriptors to its calculated properties.

Key Molecular Descriptors:

A wide range of molecular descriptors can be calculated using computational software and used to build QSPR models. For a substituted phenol like the target compound, these could include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges.

Building and Validating a QSPR Model:

Descriptor Calculation: A set of relevant descriptors is calculated for a series of related molecules.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the property of interest.

Validation: The model's predictive power is tested using both internal and external validation techniques to ensure its robustness and reliability.

Studies on other substituted phenols have successfully developed QSPR models to predict properties like aqueous solubility and toxicity. acs.orgacs.org For instance, a model for the dielectric constant of substituted phenols found that descriptors like LogP, LUMO energy, and dipole moment were significant. repec.org

The following table presents a hypothetical QSPR study for predicting a calculated electronic property (e.g., HOMO-LUMO gap) of a series of substituted aminonitrophenols, including our target compound.

| Compound | Calculated Descriptor 1 (e.g., Dipole Moment) | Calculated Descriptor 2 (e.g., Molecular Surface Area) | Calculated HOMO-LUMO Gap (eV) |

| This compound | 4.5 D | 250 Ų | 3.8 |

| 2-amino-4,6-dinitrophenol | 5.2 D | 230 Ų | 3.5 |

| 2-amino-4-nitrophenol (B125904) | 4.1 D | 210 Ų | 4.0 |

| 4-amino-2-nitrophenol | 3.9 D | 210 Ų | 4.1 |

Chemical Reactivity and Derivatization Pathways of 4 Tert Amyl 2 Amino 6 Nitrophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 4-tert-Amyl-2-amino-6-nitrophenol is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating hydroxyl and amino groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the existing substitution pattern significantly influences the regioselectivity of further reactions.

The hydroxyl and amino groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. The bulky tert-amyl group can also exert steric hindrance, influencing the position of attack. Given the current substitution, the only available position on the ring is ortho to the amino group and meta to both the hydroxyl and nitro groups.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.commsu.edu

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

The specific conditions for these reactions, such as the choice of catalyst and solvent, would need to be carefully selected to achieve the desired substitution product. masterorganicchemistry.com

Nucleophilic Reactivity of the Amino and Nitro Groups

The amino and nitro groups of this compound exhibit distinct nucleophilic and electrophilic characteristics.

The amino group (-NH₂) , with its lone pair of electrons, is nucleophilic and can react with various electrophiles. For instance, it can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

The nitro group (-NO₂) is strongly electron-withdrawing and generally not nucleophilic. Instead, the nitrogen atom is electrophilic and can be susceptible to nucleophilic attack, although this is less common than reactions involving the aromatic ring or the other functional groups. More significantly, the nitro group can be a target for reduction reactions.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is primarily centered on the amino and nitro groups.

Reduction:

The most common and synthetically useful transformation is the reduction of the nitro group to an amino group. This can be achieved using a variety of reducing agents, such as:

Metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas.

Metals in acidic media (e.g., Fe, Sn, Zn in HCl).

Sodium hydrosulfide (B80085) (NaSH), as detailed in a preparation process for 2-amino-4-tert-pentyl-6-nitrophenols. google.com

This reduction yields a diamino-substituted phenol (B47542), a valuable precursor for various heterocyclic compounds and other complex molecules. A similar reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) is a well-established procedure. orgsyn.org

Oxidation:

The amino group can be oxidized, though this can sometimes lead to complex product mixtures. The phenolic hydroxyl group also makes the ring susceptible to oxidation, potentially leading to quinone-type structures under certain conditions. The choice of oxidizing agent is crucial to control the reaction outcome.

Functional Group Interconversions and Transformations

Functional group interconversion is a key strategy in organic synthesis to modify molecules and create new ones. ub.edufiveable.me For this compound, several interconversions are possible:

Amino Group Transformations: The amino group can be converted to a variety of other functional groups via its diazonium salt. This includes conversion to -OH, -H, halogens, -CN, and others.

Nitro Group Transformations: As mentioned, the primary interconversion of the nitro group is its reduction to an amino group.

Hydroxyl Group Transformations: The phenolic hydroxyl group can be converted into an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively.

These transformations allow for the strategic manipulation of the compound's reactivity and properties. youtube.comslideshare.net

Synthesis of Novel Derivatives and Related Chemical Entities

This compound is a valuable starting material for the synthesis of more complex molecules with potential applications in various fields.

Applications as Precursors for Complex Organic Architectures

This compound is an important chemical intermediate. google.com It is particularly useful in the synthesis of heterocyclic compounds and specialized materials.

Heterocyclic Compounds: The presence of ortho-amino and hydroxyl groups, especially after the reduction of the nitro group to a second amino group, provides an ideal scaffold for the construction of various heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of phenoxazines, benzoxazoles, or other related heterocyclic systems. The synthesis of 2-aminopyrimidine (B69317) derivatives from aminopyrimidines is a related example of building complex heterocyclic structures. nih.govnih.gov Similarly, substituted chalcones can be used to create 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in The synthesis of novel tetrahydroquinazolines from α-aminoamidines also highlights the importance of amino groups in building heterocyclic rings. nih.gov

Specialized Materials: It is used as an intermediate for dyes and pigments. google.com For example, it is used in the synthesis of the metallized dye Orasol Red 2B. google.comgoogle.com The resulting dyes can have exceptional performance and are used in various coatings. google.comgoogle.com It is also categorized under fluorescent dyes and their intermediates. chemicalbull.com The synthesis of 2-amino-4,6-diphenylnicotinonitriles, which have shown promise as fluorescent sensors, demonstrates the utility of such precursors in materials science. mdpi.com

Ligand Properties in Coordination Chemistry

The ortho-aminophenol moiety is a well-known chelating motif. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide and the adjacent amino group can coordinate to a metal ion, forming a stable five-membered chelate ring. The specific coordination behavior would depend on the metal ion, the reaction conditions, and the steric influence of the tert-amyl group. The synthesis of N6 derivatives of 8-azapurine (B62227) as novel antiplatelet agents showcases how related structures can be designed to interact with biological targets, which often involve metal ions. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 4 Tert Amyl 2 Amino 6 Nitrophenol

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 4-tert-amyl-2-amino-6-nitrophenol. The development of an effective HPLC method hinges on the careful selection of the stationary and mobile phases to achieve optimal separation and resolution.

Optimization of Stationary and Mobile Phases for Separation

The separation of phenolic compounds, including nitrophenols, is commonly achieved using reversed-phase HPLC. chromatographyonline.com For this compound, a C18 or a monolithic RP-18e column would be a suitable choice for the stationary phase. chromatographyonline.com The selection of a C18 column, such as an Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm), has proven effective for the separation of related nitrophenol impurities. nih.gov

The mobile phase composition is critical for achieving good chromatographic resolution. A typical mobile phase for the analysis of nitrophenols consists of a mixture of an aqueous component and an organic modifier. chromatographyonline.com For instance, a gradient elution using a combination of an ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) or acetonitrile (B52724) is a common starting point. nih.gov An isocratic mobile phase, such as 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v), has also been successfully used for the separation of various nitrophenols. chromatographyonline.com The pH of the mobile phase can be adjusted to control the ionization of the phenolic and amino groups, thereby influencing the retention time and peak shape.

A study on the analysis of phenol (B47542) and nitrophenols utilized a monolithic column with a mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v) at a flow rate of 3 mL/min, achieving separation in under 3.5 minutes. chromatographyonline.com For the analysis of 2-amino-5-nitrophenol, a similar compound, an isocratic mobile phase of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA (65:35) on a C18 column was effective. nih.gov These examples provide a strong basis for developing a method for this compound.

Table 1: Exemplary HPLC Method Parameters for Nitrophenol Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chromolith RP-18e (150 mm × 4.6 mm I.D.) chromatographyonline.com | Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7μm) nih.gov |

| Mobile Phase | 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) chromatographyonline.com | Gradient of 0.05% ammonia (B1221849) in methanol and 5.0mM ammonium acetate buffer (30:70, v/v) nih.gov |

| Flow Rate | 3 mL/min chromatographyonline.com | 0.2 mL/min nih.gov |

| Detection | UV at maximum absorbance wavelength chromatographyonline.com | MS/MS nih.gov |

Coupling with Advanced Detectors (e.g., UV-Vis, Diode Array, Fluorescence)

The choice of detector is paramount for achieving the desired sensitivity and selectivity.

UV-Vis and Diode Array Detectors (DAD): Due to the presence of the chromophoric nitro and amino groups on the aromatic ring, this compound is expected to exhibit strong absorbance in the UV-visible region. A UV-Vis detector is a robust and common choice for the quantification of nitrophenols. chromatographyonline.com A Diode Array Detector (DAD) offers the additional advantage of acquiring the full UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment. For the analysis of 4-amino-3-nitrophenol, a photodiode array detector was successfully employed. pom.go.id

Fluorescence Detectors: While many phenolic compounds are naturally fluorescent, the fluorescence properties of this compound are not widely reported. If the native fluorescence is low, derivatization with a fluorescent tag can be employed to enhance sensitivity. Fluorescence detectors are known for their high selectivity and sensitivity. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development (if applicable for volatility)

The applicability of GC-MS for the analysis of this compound depends on its volatility and thermal stability. The presence of polar functional groups (hydroxyl and amino) can lead to poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with the GC system. researchgate.net

To overcome these challenges, chemical derivatization is often employed. Derivatization converts the polar functional groups into less polar and more volatile derivatives, improving chromatographic behavior. sigmaaldrich.com Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the hydroxyl and amino groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.com

Acylation: Fluoroacylating reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA), can be used to form stable and volatile derivatives. jfda-online.com

The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), and detected by a mass spectrometer. The mass spectrometer provides both quantitative data and structural information based on the fragmentation pattern of the derivative. While direct GC-MS analysis of underivatized nitrophenols can be challenging, derivatization offers a viable path for their determination. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace levels of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. shimadzu.comresearchgate.net

Optimization of Ionization Conditions and Fragmentation Pathways

The first step in LC-MS/MS method development is the optimization of the ionization source. Given the chemical structure of this compound, both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) could be suitable. nih.govshimadzu.com

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds. For this compound, ESI would likely be operated in negative ion mode to deprotonate the phenolic hydroxyl group, forming the [M-H]⁻ ion. Positive ion mode could also be explored, targeting the protonation of the amino group to form the [M+H]⁺ ion. A study on ritonavir (B1064) impurities, including 4-nitrophenol (B140041), utilized both positive and negative ESI modes simultaneously. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can be an alternative to ESI. A method for the analysis of ten phenols in water successfully used an APCI interface. shimadzu.com

Once the precursor ion is selected, collision-induced dissociation (CID) is used to generate product ions. The fragmentation pathways are specific to the molecule's structure. For this compound, likely fragmentation would involve the loss of the nitro group (NO₂), the tert-amyl group, or other characteristic fragments. The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides high selectivity and reduces background noise, enabling trace-level quantification. shimadzu.com

Method Validation for Robustness and Sensitivity

A comprehensive method validation is essential to ensure the reliability of the analytical results. Key validation parameters, as per ICH guidelines, include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.govresearchgate.net

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated over a range of concentrations, and a correlation coefficient (r²) close to 1 indicates good linearity. nih.govshimadzu.com

LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For trace analysis of nitrophenols using LC-MS/MS, LODs in the range of 0.02 to 1.0 µg/L have been reported. shimadzu.com A UPLC-MS/MS method for nitrophenol impurities achieved an LOD of 0.1 ppm. nih.gov

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations and calculating the percent recovery. Recoveries between 97.8% and 103.2% have been reported for related compounds. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: Typical Validation Parameters for LC-MS/MS Analysis of Nitrophenol Impurities

| Validation Parameter | Typical Performance | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | nih.gov |

| LOD | 0.1 ppm | nih.gov |

| LOQ | 0.3 ppm | nih.gov |

| Accuracy (% Recovery) | 97.8 - 103.2 % | nih.gov |

| Precision (RSD) | < 15% | chromatographyonline.com |

Electrochemical Method Development for Sensing and Quantification

Detailed research into the electrochemical method development for the sensing and quantification of this compound is not present in published scientific papers. The development of such methods would require foundational studies into the compound's specific electrochemical behavior.

Voltammetric Studies of Redox Behavior

There are no available voltammetric studies detailing the redox behavior of this compound. The electrochemical characterization, including the identification of oxidation and reduction potentials, electron transfer kinetics, and the influence of pH on its voltammetric response, has not been reported. This information is a prerequisite for developing reliable electrochemical detection methods. For context, studies on analogous compounds like 4-nitrophenol show that the nitro group is electrochemically active and can be reduced, a process that forms the basis for its detection. kieraychem.comnih.govnih.govresearchgate.net However, the presence of the amino and tert-amyl groups on the benzene (B151609) ring of this compound would significantly alter its electronic properties and, consequently, its redox behavior compared to 4-nitrophenol.

Design of Electrochemical Sensors (purely chemical detection)

In the absence of fundamental voltammetric data, the design and development of specific electrochemical sensors for the purely chemical detection of this compound have not been described in the scientific literature. The creation of such a sensor would involve selecting appropriate electrode materials and modifiers to achieve sensitivity and selectivity for this particular analyte. Research on sensors for other nitrophenols often employs modified electrodes, such as those using graphene oxide or metal nanoparticles, to enhance the electrochemical signal. nih.govmdpi.com However, without specific interaction studies, it is not possible to determine which materials would be effective for this compound.

Advanced Sample Preparation Techniques for Complex Matrices

There is no published information on advanced sample preparation techniques specifically developed or optimized for the extraction and purification of this compound from complex matrices such as environmental or biological samples. The development of such methods, which could include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would depend on the physicochemical properties of the compound, such as its solubility and polarity. While a patent for the synthesis of 2-amino-4-tert-amyl-6-nitro-phenol exists, it describes the preparation process and does not delve into analytical sample preparation for quantification in various media. google.com

Environmental Transformation and Degradation Pathways of 4 Tert Amyl 2 Amino 6 Nitrophenol

Photodegradation Studies under Simulated Environmental Conditions

No studies were found that specifically investigate the photodegradation of 4-tert-Amyl-2-amino-6-nitrophenol under simulated environmental conditions. Research on the photolytic behavior of this compound is necessary to understand its persistence in sunlit surface waters and on soil surfaces.

Chemical Degradation Mechanisms (e.g., hydrolysis, oxidation) in Water and Soil

There is no available research on the chemical degradation of this compound through mechanisms such as hydrolysis or oxidation in aqueous or soil environments. The stability of the aromatic ring and the nature of its substituents suggest that it may be resistant to simple hydrolysis, but its susceptibility to oxidative processes remains uninvestigated.

Biodegradation Pathways and Microbial Transformation Studies (focus on pathways, not ecotoxicity)

Specific studies on the biodegradation pathways and microbial transformation of this compound are absent from the scientific literature. Understanding which microorganisms, if any, can metabolize this compound and the enzymatic pathways involved is crucial for assessing its fate in biological treatment systems and natural ecosystems.

Identification and Characterization of Degradation Products and Intermediates

As no degradation studies have been published, there is no information available on the identity or characteristics of any potential degradation products or intermediates of this compound.

Conclusions and Future Directions in the Research of 4 Tert Amyl 2 Amino 6 Nitrophenol

Summary of Key Research Findings and Contributions

Research into 4-tert-Amyl-2-amino-6-nitrophenol has primarily established its role as a significant chemical intermediate, particularly in the synthesis of dyes and pigments. google.comgoogle.com The compound, a dark-brown crystalline powder, is identified by the CAS Number 83488-02-2. google.comchemdad.com

A key contribution in the study of this compound is a patented preparation process, which outlines a multi-step synthesis. google.com This process involves:

A condensation reaction of phenol (B47542) and tertiary amyl alcohol using an aluminum chloride complex catalyst to form p-tert-amyl phenol. google.com

A subsequent nitration reaction of the intermediate. google.com

A final reduction reaction using agents like sodium disulfide or sodium hydrosulfide (B80085) to yield this compound. google.com

This patented method is noted for its straightforward production process and the high purity and stable quality of the resulting product. google.comgoogle.com

The principal application documented for this compound is its use as a precursor for specialized dyes. chemicalbull.com It is specifically named as an intermediate in the synthesis of the metallized dye Orasol Red 2B, contributing to the dye's performance characteristics in various coatings. google.comgoogle.com Additionally, it has been identified as a potential intermediate for producing 5-Nitroindole, a compound relevant to further chemical and pharmaceutical research. chemicalbull.com

Basic physicochemical properties for the compound have been predicted, providing foundational data for further study.

| Property | Value |

| Molecular Formula | C11H16N2O3 chemdad.comalfa-chemistry.com |

| Molecular Weight | 224.26 g/mol chemdad.comalfa-chemistry.com |

| Melting Point | 69-75 °C chemdad.com |

| Boiling Point (Predicted) | 324.8 ± 42.0 °C chemdad.com |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ chemdad.com |

| pKa (Predicted) | 7.22 ± 0.50 chemdad.com |

This table contains interactive data. Click on headers to sort.

Identification of Remaining Research Gaps and Challenges

Despite its established role as a dye intermediate, the scientific literature on this compound is sparse and dominated by patents and supplier data rather than comprehensive academic studies. This points to several significant research gaps:

Lack of Experimental Verification: A major gap is the absence of experimentally verified physicochemical data. Key properties such as boiling point, density, and pKa are currently based on predictions and require empirical validation. chemdad.com